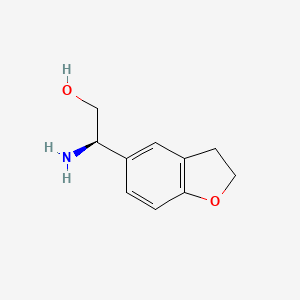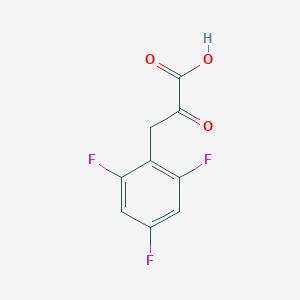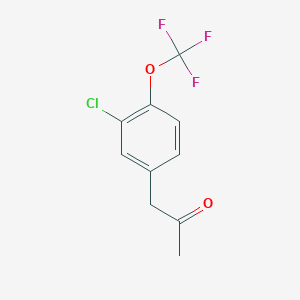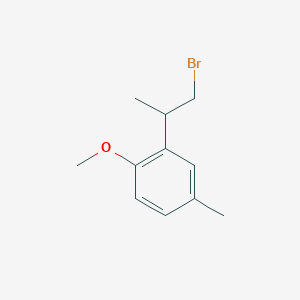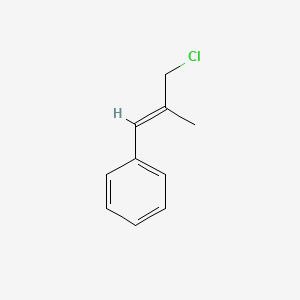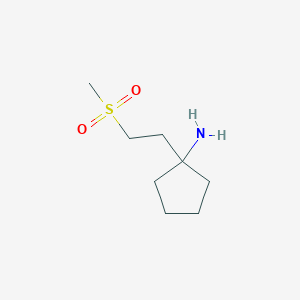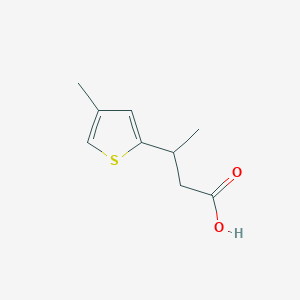
3-(4-Methylthiophen-2-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methylthiophen-2-yl)butanoic acid is a chemical compound with the molecular formula C9H12O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 3-(4-Methylthiophen-2-yl)butanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
3-(4-Methylthiophen-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups to the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
科学研究应用
3-(4-Methylthiophen-2-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly acetylcholinesterase and monoamine oxidase.
Medicine: Research suggests it may have neuroprotective, anti-inflammatory, and antioxidant properties, making it a candidate for treating neurodegenerative diseases.
Industry: It is used in the development of materials with specific electronic properties.
作用机制
The mechanism of action of 3-(4-Methylthiophen-2-yl)butanoic acid involves the inhibition of specific enzymes. It has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can improve cognitive function. Additionally, it inhibits monoamine oxidase, resulting in elevated levels of neurotransmitters like dopamine and serotonin, which can enhance mood and behavior. These effects suggest that the compound impacts the cholinergic and monoaminergic systems, which are involved in various physiological processes.
相似化合物的比较
Similar Compounds
4-(3-Methylthiophen-2-yl)butanoic acid: A closely related compound with similar properties.
2-Amino-4-(3-methylthiophen-2-yl)butanoic acid: Another derivative with potential biological activity.
Uniqueness
3-(4-Methylthiophen-2-yl)butanoic acid stands out due to its specific inhibitory effects on acetylcholinesterase and monoamine oxidase. Its unique structure allows it to interact with these enzymes effectively, making it a valuable compound for research in neurodegenerative diseases and mood disorders.
属性
分子式 |
C9H12O2S |
|---|---|
分子量 |
184.26 g/mol |
IUPAC 名称 |
3-(4-methylthiophen-2-yl)butanoic acid |
InChI |
InChI=1S/C9H12O2S/c1-6-3-8(12-5-6)7(2)4-9(10)11/h3,5,7H,4H2,1-2H3,(H,10,11) |
InChI 键 |
SKUFFPNOWSCMKF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=C1)C(C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B13603725.png)
